Cycloheptyl isocyanide
Overview
Description
Cycloheptyl isocyanide is an organic compound characterized by the presence of an isocyanide functional group attached to a cycloheptyl ring.
Preparation Methods
Cycloheptyl isocyanide can be synthesized through several methods, with the most common being the dehydration of N-cycloheptylformamide. This process typically involves the use of dehydrating agents such as phosphoryl trichloride (POCl3), p-toluenesulfonyl chloride (p-TsCl), or a combination of triphenylphosphine (PPh3) and iodine . The reaction conditions are generally mild, and the yields are high, making this method efficient and scalable for industrial production.
Chemical Reactions Analysis
Cycloheptyl isocyanide undergoes a variety of chemical reactions due to its reactive isocyanide group. Some of the key reactions include:
Oxidation: this compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming various substituted products.
Multicomponent Reactions: This compound is a key component in multicomponent reactions such as the Ugi reaction, where it reacts with amines, carbonyl compounds, and acids to form complex molecules.
Common reagents used in these reactions include dimethyl acetylenedicarboxylate, benzylisatin, and tryptantrin, leading to the formation of highly functionalized products like γ-spiroiminolactones .
Scientific Research Applications
Cycloheptyl isocyanide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heterocycles and complex organic molecules through multicomponent reactions.
Mechanism of Action
The mechanism of action of cycloheptyl isocyanide involves its ability to covalently modify target molecules. For instance, in antimicrobial applications, it targets essential metabolic enzymes in bacteria, such as FabF and GlmS, by covalently binding to their active site cysteines. This binding inhibits the enzymes’ functions, leading to the disruption of bacterial metabolic pathways and ultimately bacterial growth inhibition .
Comparison with Similar Compounds
Cycloheptyl isocyanide can be compared to other isocyanides such as cyclohexyl isocyanide, tert-butyl isocyanide, and benzyl isocyanide. While all these compounds share the reactive isocyanide group, this compound is unique due to its seven-membered ring structure, which can influence its reactivity and the types of reactions it undergoes . This structural difference can make this compound more suitable for certain applications, particularly in the synthesis of larger and more complex molecules.
Conclusion
This compound is a versatile and highly reactive compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and material science.
Properties
IUPAC Name |
isocyanocycloheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPCFAVGGPXHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374113 | |
Record name | cycloheptyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134420-07-8 | |
Record name | cycloheptyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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